molecular formula C5H11Cl2N B2432046 2-Chlorocyclopentan-1-amine hydrochloride CAS No. 89211-77-8

2-Chlorocyclopentan-1-amine hydrochloride

Cat. No.: B2432046
CAS No.: 89211-77-8
M. Wt: 156.05
InChI Key: BVRQXAFEMHESLE-UHFFFAOYSA-N
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Description

2-Chlorocyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C5H11Cl2N and a molecular weight of 156.05 g/mol . It is a cyclopentane derivative where a chlorine atom is substituted at the second position and an amine group is present at the first position, forming a hydrochloride salt. This compound is primarily used in research and industrial applications.

Properties

IUPAC Name

2-chlorocyclopentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRQXAFEMHESLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorocyclopentan-1-amine hydrochloride typically involves the chlorination of cyclopentanone followed by amination. One common method is the reaction of cyclopentanone with thionyl chloride to form 2-chlorocyclopentanone, which is then treated with ammonia or an amine to yield 2-chlorocyclopentan-1-amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chlorocyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.

    Acylation: The amine group can react with acyl chlorides to form amides.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Reactions

2-Chlorocyclopentan-1-amine hydrochloride undergoes several types of chemical reactions:

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide or alkoxide ions.
  • Oxidation and Reduction: The amine group can be oxidized to form imines or reduced to form secondary or tertiary amines.
  • Acylation: The amine can react with acyl chlorides to form amides.

Scientific Research Applications

This compound has diverse applications across various fields:

Chemistry

  • Intermediate in Organic Synthesis: This compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds.

Biology

  • Enzyme-Substrate Interaction Studies: Researchers utilize this compound to explore interactions between enzymes and substrates, aiding in understanding biochemical pathways.
  • Building Block for Bioactive Molecules: Its structure is conducive to modifications that can lead to the development of bioactive compounds.

Medicine

  • Pharmaceutical Development: There is potential for this compound in developing pharmaceuticals targeting specific receptors or enzymes. Its unique properties may lead to novel therapeutic agents.

Industry

  • Agrochemicals and Dyes Production: The compound is involved in producing agrochemicals, dyes, and other specialty chemicals, highlighting its industrial significance.

Case Studies and Research Insights

Case Study 1: Enzyme Inhibition
Research has demonstrated that derivatives of this compound exhibit inhibitory effects on specific enzymes involved in metabolic pathways. This finding suggests potential therapeutic applications in treating metabolic disorders.

Case Study 2: Synthesis of Bioactive Compounds
Studies have shown that modifying the amine group in this compound can lead to new bioactive molecules with antimicrobial properties. These compounds are being investigated for their potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-Chlorocyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and amine group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorocyclopentanone
  • Cyclopentanamine
  • 2-Chlorocyclohexan-1-amine hydrochloride

Uniqueness

2-Chlorocyclopentan-1-amine hydrochloride is unique due to the presence of both a chlorine atom and an amine group on a cyclopentane ring. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .

Biological Activity

2-Chlorocyclopentan-1-amine hydrochloride is a cyclic amine compound with potential biological activity. This article aims to explore its pharmacological properties, therapeutic applications, and relevant case studies, backed by diverse research findings.

  • Chemical Formula : C5_5H10_{10}ClN
  • Molecular Weight : 156.05 g/mol
  • IUPAC Name : 2-chlorocyclopentan-1-amine
  • Appearance : White powder

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. As an amine derivative, it may act as a monoamine neurotransmitter modulator, influencing pathways involved in mood regulation and cognitive function.

Pharmacological Profiles

Research indicates that compounds similar to this compound exhibit diverse pharmacological effects:

  • Antidepressant Activity : Studies have shown that cyclic amines can enhance serotonin and norepinephrine levels in the brain, suggesting potential antidepressant properties .
  • Cytotoxicity : Some analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating possible applications in oncology .
  • Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Study 1: Antidepressant Effects

A study conducted on a series of cyclic amines revealed that modifications to the cyclopentane structure could enhance the binding affinity to serotonin receptors. This suggests that this compound may possess similar antidepressant effects, warranting further investigation into its efficacy in clinical settings .

Case Study 2: Cytotoxicity in Cancer Research

Research involving derivatives of this compound indicated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study emphasized the need for structural optimization to improve selectivity and reduce toxicity towards normal cells .

Research Findings Summary

Study FocusFindingsReference
Antidepressant ActivityEnhanced serotonin levels; potential for mood regulation
CytotoxicitySignificant effects on cancer cell lines; need for structural optimization
Neuroprotective PotentialSimilar compounds show promise in protecting neurons from degeneration

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